molecular formula C34H63ClN2O6S B601430 Palmitato de Clindamicina CAS No. 68225-59-2

Palmitato de Clindamicina

Número de catálogo: B601430
Número CAS: 68225-59-2
Peso molecular: 663.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate is a complex organic compound that features multiple functional groups, including a chloro group, a pyrrolidine ring, hydroxyl groups, a methylsulfanyl group, and a hexadecanoate ester

Aplicaciones Científicas De Investigación

Structure and Composition

  • Molecular Formula : C34H63ClN2O6S
  • Molecular Weight : 663.4 g/mol
  • IUPAC Name : [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
  • CAS Number : 35208-55-0

Physical Properties

The compound exhibits several notable physical properties which may influence its applications:

  • Solubility : Solubility characteristics are crucial for drug formulation.
  • Stability : Thermal and chemical stability impacts storage and efficacy.

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural components suggest interactions with biological systems that could be harnessed for therapeutic purposes.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit antimicrobial properties. The presence of the chloro and pyrrolidine moieties may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds, demonstrating significant efficacy against various bacterial strains. This provides a framework for evaluating the target compound's potential in similar applications.

Drug Delivery Systems

The hexadecanoate group suggests potential use in drug delivery systems, particularly for lipophilic drugs. Its ability to form micelles or liposomes can enhance bioavailability.

Liposomal Formulations

Research has shown that liposomal formulations can improve the pharmacokinetics of drugs. The incorporation of this compound into liposomal carriers could optimize drug release profiles and reduce toxicity.

Targeted Therapy in Cancer Treatment

Given its structural complexity, this compound may be explored for targeted cancer therapies, especially due to the presence of the pyrrolidine ring which has been associated with anti-cancer properties.

Case Study: Targeted Delivery Mechanisms

A recent investigation into pyrrolidine-based compounds highlighted their role in targeted therapy. The findings suggest that modifications to the pyrrolidine structure can enhance specificity towards cancer cells while minimizing effects on healthy tissues.

Neurological Applications

The compound's potential neuroprotective effects are also under investigation. Pyrrolidine derivatives have been linked to neuroprotective activities, making this compound a candidate for treating neurodegenerative diseases.

Neuroprotective Studies

Research published in Neuroscience Letters examined similar compounds and their effects on neuronal survival under stress conditions, indicating promising avenues for further exploration.

Data Tables

Study ReferenceFocus AreaKey Findings
Journal AAntimicrobialSignificant efficacy against Gram-positive bacteria
Journal BDrug DeliveryEnhanced bioavailability in liposomal formulations
Journal CCancer TherapyIncreased apoptosis in cancer cells

Mecanismo De Acción

Target of Action

Clindamycin 3-Palmitate primarily targets the 50S subunit of the bacterial ribosome . The ribosome is a critical component in the protein synthesis machinery of bacteria, playing a pivotal role in the translation of mRNA into proteins .

Mode of Action

Clindamycin 3-Palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the peptide bond formation, thereby disrupting protein synthesis . The disruption of protein synthesis impedes both the assembly of the ribosome and the translation process . As a result, the growth of bacteria is inhibited, making Clindamycin 3-Palmitate a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 3-Palmitate is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, Clindamycin 3-Palmitate prevents the formation of peptide bonds, which are essential for the creation of new proteins . This disruption in protein synthesis affects the growth and multiplication of bacteria .

Pharmacokinetics

Pharmacokinetic studies comparing Clindamycin 3-Palmitate with Clindamycin Hydrochloride show that both drugs reach their peak active serum concentrations at the same time . This indicates a rapid hydrolysis of the palmitate to the active Clindamycin . The elimination half-life of Clindamycin is about 2-3 hours in adults and children, and approximately 4 hours in the elderly .

Result of Action

The primary result of Clindamycin 3-Palmitate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Clindamycin 3-Palmitate prevents bacteria from growing and multiplying . This makes it effective in the treatment of serious infections caused by susceptible anaerobic bacteria, as well as susceptible streptococci, staphylococci, and pneumococci .

Action Environment

The action of Clindamycin 3-Palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Clindamycin 3-Palmitate . Additionally, the pH and temperature of the environment can impact the stability of the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxan Ring: This can be achieved through intramolecular cyclization reactions.

    Esterification: The final step involves esterification with hexadecanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

  • [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] octadecanoate
  • [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dodecanoate

Uniqueness

The uniqueness of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

The compound [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate , commonly known as a derivative of Clindamycin, possesses significant biological activity, particularly in the field of antimicrobial therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C18H33ClN2O5S
Molar Mass : 424.98 g/mol
CAS Number : 18323-44-9
Storage Conditions : 2-8°C
Toxicity : LD50 (subcutaneous in rat): 2618 mg/kg

PropertyValue
Molecular Weight424.98 g/mol
Boiling Point134°C (estimated)
pKa7.6 at 25°C
Flash Point333.6°C
Density1.1184 g/cm³ (estimated)
Specific RotationD +214° (chloroform)

The primary mechanism of action for Clindamycin derivatives, including this compound, involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and effectively halting bacterial growth. This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic bacteria : Demonstrates high efficacy against Bacteroides fragilis and Clostridium species.

A study highlighted that the compound inhibits bacterial growth with minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics like penicillin and erythromycin .

Inhibition of Phospholipase A2

Recent findings suggest that this compound may also inhibit lysosomal phospholipase A2 (PLA2G15), a target for cationic amphiphilic drugs associated with phospholipidosis. The inhibition of PLA2G15 has been linked to potential drug-induced toxicity, highlighting the importance of evaluating this aspect during drug development .

Clinical Application in Antibiotic Therapy

A clinical trial evaluated the efficacy of Clindamycin derivatives in treating skin and soft tissue infections caused by resistant strains of Staphylococcus aureus. Results demonstrated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care .

Toxicological Assessment

In a toxicological study assessing the safety profile of this compound, the LD50 value was determined to be 2618 mg/kg in rats, indicating a relatively low acute toxicity level. Long-term studies are necessary to fully understand chronic exposure risks .

Propiedades

IUPAC Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNMHQDCCSXMS-ZXLBCHFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.